Acid Blue 127
Description
Historical Context and Evolution of Acid Blue 127 Studies
The development of synthetic dyes dates back to the mid-19th century, with the accidental discovery of mauveine in 1856 marking a pivotal moment. mdpi.com Acid dyes, a significant category of these synthetic colorants, are anionic, water-soluble molecules that are typically applied in an acidic medium. mdpi.com this compound emerged as part of this expansion of synthetic dye chemistry. Its manufacturing process involves the condensation of 2 moles of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 1 mole of 4,4'-Isopropylidenebisaniline, which is then converted to its sodium salt. worlddyevariety.com
Initially, the focus of studies surrounding this compound was likely centered on its synthesis, properties, and application in the textile industry to achieve specific colorfastness and dyeing characteristics on various fibers. worlddyevariety.com Over time, as environmental awareness grew, the trajectory of research involving this compound shifted significantly. The release of textile effluents containing such dyes into waterways became a major concern, prompting extensive research into methods for their removal. ontosight.aiontosight.ai This led to a new phase of studies focused on the environmental fate of this compound and the development of effective remediation technologies.
Significance and Research Trajectories of this compound
The significance of this compound in modern chemical research is multifaceted, extending beyond its role as a colorant. A primary research trajectory has been its use as a model compound in environmental studies focused on water pollution and remediation. Researchers have extensively investigated various methods for its removal from aqueous solutions. Adsorption has been a widely explored technique, with studies examining the efficacy of different adsorbents, such as powdered activated carbon and bio-adsorbents like fish scales. tandfonline.comresearchgate.netmdpi.com These studies often delve into the kinetics and thermodynamics of the adsorption process to optimize removal efficiency. tandfonline.comnih.gov
Another significant area of research is the degradation of this compound. Photocatalytic degradation, using catalysts like zinc oxide under UV irradiation, has been investigated as a method to break down the complex dye molecule into simpler, less harmful substances. researchgate.netresearchgate.net Electrochemical treatment is another advanced oxidation process that has been studied for its ability to decolorize and degrade this compound solutions. p2infohouse.org
Furthermore, this compound has found applications in the field of analytical chemistry. For instance, methods like high-performance liquid chromatography (HPLC) have been developed and refined for the analysis of this compound in solutions, both before and after treatment processes. p2infohouse.org It has also been used in the development of capillary electrophoresis methods for the analysis of dyes in samples like ink from pens. These analytical studies are crucial for monitoring the presence and concentration of the dye in various matrices.
The research on this compound is indicative of a broader trend in chemical research, where substances initially developed for industrial applications become subjects of environmental and analytical investigation to understand and mitigate their potential impacts.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 2-Anthracenesulfonic acid, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium (B8443419) salt | nih.gov |
| C.I. Name | This compound | worlddyevariety.com |
| CAS Number | 6471-01-8 | worlddyevariety.comchemicalbook.in |
| Molecular Formula | C₄₃H₃₀N₄Na₂O₁₀S₂ | worlddyevariety.com |
| Molecular Weight | 872.83 g/mol | worlddyevariety.com |
| Appearance | Dark blue powder | worlddyevariety.com |
| Solubility | Soluble in water | ontosight.ai |
Table 2: Research Findings on this compound Removal
| Research Area | Method | Key Findings | Source(s) |
|---|---|---|---|
| Adsorption | Powdered Activated Carbon (PAC) | Adsorption process is endothermic and spontaneous. The Freundlich isotherm model fits the equilibrium data well. | tandfonline.com |
| Adsorption | Fish Scales | Maximum absorption of 3.4 mg/g was achieved, with a removal percentage of 93%. | mdpi.comlsu.edu |
| Photocatalytic Degradation | UV/ZnO system | Degradation yield of up to 76% was obtained after 4 hours of irradiation. The process follows the Langmuir-Hinshelwood model. | researchgate.netresearchgate.net |
| Electrochemical Treatment | Andco System | Effective for color removal, with degradation of the dye molecule observed through HPLC analysis. | p2infohouse.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-5-7-15(8-6-14)12-20-19(22)13-21(27(4,23)24)17-11-16(25-2)9-10-18(17)26-3/h5-11H,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJVUMPYHGYXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863860 | |
| Record name | N~2~-(2,5-Dimethoxyphenyl)-N~2~-(methanesulfonyl)-N-[(4-methylphenyl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6471-01-8 | |
| Record name | C.I. Acid Blue 127 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis and Chemical Modifications of Acid Blue 127
Manufacturing Methods and Reaction Pathways for Acid Blue 127
The synthesis of this compound is a multi-step process rooted in the chemistry of anthraquinone (B42736) derivatives. The primary reaction pathway involves the condensation of specific aromatic compounds to build the final complex dye molecule.
The principal manufacturing method for this compound involves the condensation of two molar equivalents of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (also known as bromamine (B89241) acid) with one molar equivalent of 4,4′-Isopropylidenebisaniline. worlddyevariety.comchemicalbook.com This reaction creates the core structure of the dye. The final step in the process is the conversion of the resulting molecule into its sodium salt to ensure water solubility. worlddyevariety.comchemicalbook.com
The reaction is a type of Ullmann condensation, a well-established method for forming carbon-nitrogen bonds. In industrial production, this condensation is often catalyzed. Modern synthetic methods may employ a catalyst system that includes a monovalent copper complex. google.com The use of such a catalyst system can lead to a nearly 100% conversion of the bromamine acid, significantly improving the yield of the condensation product while reducing the formation of byproducts from hydrolysis or debromination. google.com The reaction is typically carried out in a solvent at temperatures ranging from 65°C to 100°C. google.com
| Reactant | Molar Ratio | Role in Synthesis |
| 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 2 | Provides the anthraquinone chromophore and sulfonic acid groups for solubility. |
| 4,4′-Isopropylidenebisaniline | 1 | Acts as the bridging diamine, linking the two anthraquinone units. |
Derivatization of the basic this compound structure allows for the creation of new dyes with modified shades and fastness properties. A primary strategy for this is the substitution of the diamine component used in the condensation reaction.
A prominent example of this strategy is the synthesis of C.I. This compound:1 (C.I. 61133). In this case, 4,4′-Isopropylidenebisaniline is replaced with 4-(4-Aminobenzyl)benzenamine during the condensation with two molar equivalents of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. worlddyevariety.comdyesupplier.comchemicalbook.com This substitution of the bridging molecule results in a structurally distinct dye, demonstrating how targeted modifications to the synthetic pathway can yield a family of related colorants.
| Dye | Diamine Component | Resulting C.I. Number |
| This compound | 4,4′-Isopropylidenebisaniline | 61135 |
| This compound:1 | 4-(4-Aminobenzyl)benzenamine | 61133 |
Further modifications could theoretically be achieved by altering the anthraquinone starting material itself, for instance, by changing the position or type of substituents on the anthraquinone ring system prior to condensation. 182.160.97
Condensation Reactions in this compound Synthesis
Spectroscopic Characterization of this compound Synthetic Products
The characterization of this compound and its synthetic products relies on various spectroscopic techniques to confirm its structure and purity. As an anthraquinone dye, its spectroscopic properties are defined by its large, conjugated system of electrons.
When analyzed by High-Performance Liquid Chromatography (HPLC), this compound can be detected at wavelengths of 253 nm and 590 nm. p2infohouse.org The absorption at 590 nm in the visible region is responsible for its characteristic blue color. p2infohouse.org The dye's color is pH-dependent; in strong sulfuric acid, it exhibits a yellow-green color, which upon dilution, shifts to a blue-light red. worlddyevariety.comchemicalbook.com
The analysis of anthraquinone dyes in general often involves a combination of spectroscopic methods. whiterose.ac.uk UV-visible absorption spectroscopy is fundamental for identifying the electronic transitions that produce the dye's color. acs.org Other techniques like Fourier-transform infrared (FTIR) spectroscopy can identify the characteristic vibrations of its functional groups, such as the carbonyl (C=O) groups of the anthraquinone core and the N-H and S=O bonds of the amino and sulfonic acid groups, respectively. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the hydrogen and carbon framework of the molecule. ikm.org.my
| Spectroscopic Technique | Observation for this compound / Related Dyes | Reference |
| HPLC-UV/Vis | Detection wavelengths at 253 nm and 590 nm. | p2infohouse.org |
| Visual Spectrometry | Appears yellow-green in concentrated sulfuric acid. | worlddyevariety.comchemicalbook.com |
| Visual Spectrometry | Appears blue-light red upon dilution of the acidic solution. | worlddyevariety.comchemicalbook.com |
| General Anthraquinone Analysis | Characterized by a strong absorption band in the visible spectrum. | acs.org |
Structure Function Relationships in Acid Blue 127 Systems
Influence of Molecular Architecture on Acid Blue 127 Interactions
This compound is chemically identified as the disodium (B8443419) salt of 4,4'-[(1-methylethylidene)bis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid], with the CAS number 6471-01-8. sdc.org.ukworlddyevariety.com Its synthesis involves the condensation of two molecules of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with one molecule of 4,4'-isopropylidenebisaniline. sdc.org.ukworlddyevariety.com This specific assembly results in a large, relatively rigid molecule with several key structural features that govern its interactions.
The molecular architecture is characterized by:
Two Anthraquinone (B42736) Units: These large, planar aromatic systems are the primary chromophores, responsible for the dye's vibrant blue color and are known to contribute to good lightfastness. dyestuffscn.comtandfonline.com The extensive conjugated π-electron systems within the anthraquinone rings are crucial for light absorption and also provide large surface areas for non-covalent interactions. tandfonline.comacs.org
Sulfonic Acid Groups (-SO₃H): The presence of two sulfonic acid groups, typically as sodium salts, renders the dye anionic and highly soluble in water. ontosight.ai These groups are the primary sites for forming strong ionic bonds with cationic sites on protein and polyamide fibers. In acidic dyebaths, the amino groups (-NH₂) of fibers like wool and silk become protonated (-NH₃⁺), creating positively charged sites that strongly attract the negatively charged sulfonate anions of the dye. clartechorganics.comwikipedia.orgtextilelearner.net
Amino Groups (-NH₂): The amino groups attached to the anthraquinone rings act as auxochromes, modifying the color of the dye. They can also participate in intermolecular hydrogen bonding. dharmatrading.com
The combination of these features results in a molecule with a high affinity for appropriate substrates. The large size and potential for extensive van der Waals interactions, coupled with the strong, directed ionic bonding from the sulfonate groups, lead to robust and lasting coloration. sdc.org.ukdalalinstitute.com
| Component | Function | Type of Interaction |
| Anthraquinone Core | Chromophore (Color), Planar Surface | Van der Waals forces, π-π stacking |
| Sulfonic Acid Group | Water Solubility, Anionic Charge | Ionic Bonding, Hydrogen Bonding |
| Isopropylidene Bridge | Structural Spacer | Steric Influence, Defines Molecular Shape |
| Amino Group | Auxochrome (Color Modifier) | Hydrogen Bonding |
Table 1: Interactive Data Table of Molecular Components and Their Functions in this compound
Structural Features Affecting this compound Performance in Dyeing Systems
The performance of this compound in dyeing systems, particularly its fastness properties on substrates like wool, silk, and nylon, is a direct consequence of its molecular structure. Anthraquinone-based acid dyes are generally known for their superior lightfastness compared to many azo-based dyes. dyestuffscn.comorientjchem.org
Lightfastness: The stability of the anthraquinone ring system to photochemical degradation is high, which translates to excellent lightfastness. dyestuffscn.comtandfonline.com The large size of the this compound molecule and its ability to form strong bonds within the fiber matrix restrict its mobility and protect it from environmental factors, further enhancing its resistance to fading.
Wash Fastness: The primary factor determining wash fastness is the strength of the bond between the dye and the fiber. The two sulfonic acid groups in this compound form strong ionic interactions with the protonated amino groups in protein fibers (wool, silk) and polyamides. textilelearner.netnist.gov These bonds are significantly stronger than the weaker van der Waals forces or hydrogen bonds alone, leading to good wash fastness. The large molecular size also hinders the physical diffusion of the dye out of the fiber during washing. dalalinstitute.com Aftertreatments can further improve wash fastness by forming larger complexes within the fiber.
Below is a table with representative performance data for high-quality anthraquinone-based milling acid dyes, similar to this compound, on wool.
| Fastness Property | Test Method | Rating (1-5 Scale, 5=Excellent) |
| Light Fastness | ISO 105-B02 | 5-6 (Very Good to Excellent) |
| Washing Fastness (Severe) | ISO 105-C06 | 4-5 (Good to Excellent) |
| Perspiration Fastness (Alkaline) | ISO 105-E04 | 4-5 (Good to Excellent) |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 (Good to Excellent) |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 (Good) |
Table 2: Interactive Data Table of Typical Fastness Properties for Anthraquinone Milling Dyes on Wool (Note: This is representative data for similar dyes, as specific public data for this compound is limited.)
Mechanisms of this compound Binding to Substrate Materials
The binding of this compound to protein (wool, silk) and polyamide (nylon) fibers is a multi-faceted process involving a combination of intermolecular forces. clartechorganics.comdharmatrading.com
Ionic Bonding: This is the most significant interaction for acid dyes. In an acidic dyebath (low pH), the amino groups (-NH₂) and, to a lesser extent, carboxyl groups (-COOH) in the protein fibers become protonated, acquiring a positive charge (-NH₃⁺). These cationic sites act as anchor points for the anionic sulfonate groups (-SO₃⁻) of the this compound molecule, forming strong electrostatic attractions or salt linkages. wikipedia.orgtextilelearner.net The strength and number of these ionic bonds are the primary reasons for the high affinity and good wet fastness of the dye. Studies on the interaction of sulfonated dyes with amino acids have confirmed the strong affinity between sulfonate groups and the basic side chains of arginine, lysine, and histidine. nih.govacs.org
Van der Waals Forces: These are non-specific, short-range attractions that occur between all atoms and molecules. dalalinstitute.com Due to the large, planar surfaces of its two anthraquinone units, this compound can engage in extensive van der Waals interactions with the polymer chains of the fiber. researchgate.net These forces are particularly important for ensuring the dye is closely associated with the fiber, allowing the stronger ionic and hydrogen bonds to form effectively.
Hydrophobic Interactions: The large aromatic, non-polar regions of the this compound molecule can have a favorable interaction with the less polar regions of the fiber, particularly in an aqueous environment. This hydrophobic effect helps to drive the dye out of the water phase and onto the fiber.
Industrial Applications and Technological Performance of Acid Blue 127
Textile Dyeing Processes and Acid Blue 127 Integration
The principal application of this compound is within the textile industry. ontosight.ai It is classified as a milling acid dye, noted for producing brilliant shades with good fastness properties. hztya.com
The performance of this compound is often evaluated by its fastness properties, which indicate the resistance of the dyed material to various external factors. Research and technical data sheets report good to excellent fastness ratings, particularly for light and washing. ontosight.aidyesupplier.com
Table 1: Fastness Properties of this compound on Wool
| Fastness Test | ISO Standard Rating (1-5 Scale, 5 being best) | Source |
|---|---|---|
| Light Fastness | 5-6 | dyesupplier.comchinainterdyes.commade-in-china.comdyestuffscn.com |
| Washing (Soaping) - Fading | 4 | worlddyevariety.comdyesupplier.comchinainterdyes.comdyestuffscn.com |
| Washing (Soaping) - Staining | 4-5 | dyesupplier.comchinainterdyes.comdyestuffscn.com |
| Perspiration - Fading | 5 | worlddyevariety.comdyesupplier.comchinainterdyes.comdyestuffscn.com |
| Perspiration - Staining | 4-5 | dyesupplier.comchinainterdyes.comdyestuffscn.com |
| Fastness to Seawater - Fading | 5 | worlddyevariety.comdyesupplier.com |
| Fastness to Seawater - Staining | 4-5 | worlddyevariety.comdyesupplier.com |
| Rubbing (Dry) | 3-4 | made-in-china.com |
The successful application of this compound hinges on the careful control of several process variables to maximize dyeing efficiency, levelness, and fastness.
pH Control: The pH of the dyebath is a critical parameter. Dyeing is conducted in an acidic medium to ensure the necessary protonation of fiber amine groups for dye-fiber interaction. ontosight.aiyobaiindustries.in For weak acid dyes like this compound, the dyebath is typically adjusted to a pH range of 4 to 5. google.com This is often achieved using acids such as acetic acid or formic acid. google.comdimacolorgroup.com Studies on similar acid dyes show that a highly acidic environment (e.g., pH 2) can lead to maximum dye uptake, as the fiber surface becomes more positively charged, increasing the electrostatic attraction to the anionic dye molecules. nih.gov
Temperature: Temperature plays a crucial role in dye solubility, migration, and diffusion into the fiber. hztya.com A typical dyeing process involves starting at a moderate temperature (e.g., 40°C), followed by a gradual increase to a higher temperature (e.g., 98°C for wool, or up to 120°C for polyamide) where the dye is held for a specific duration (e.g., 45-60 minutes) to ensure proper fixation. google.com Increasing the temperature generally enhances the dyeing rate. mdpi.com
Dye Concentration and Auxiliaries: The initial concentration of the dye affects the final shade depth. iwaponline.com To ensure a uniform and level dyeing, especially since weak acid dyes can have poor migration properties, leveling agents are often incorporated into the dyebath. google.com These chemical auxiliaries help to control the rate of dye uptake by the fiber, preventing rapid, uneven coloration. google.com
Table 2: Typical Optimized Process Variables for this compound Dyeing
| Variable | Typical Range/Value | Purpose | Source |
|---|---|---|---|
| pH | 4.0 - 5.0 | Promotes fiber cationization for ionic bonding with the anionic dye. | google.com |
| Temperature | 98°C - 120°C | Increases dye solubility, diffusion, and fixation rate. | google.com |
| Auxiliaries | Leveling Agents | Ensures even dye distribution and prevents blotchiness. | google.comgoogle.com |
| Substrates | Wool, Silk, Polyamide (Nylon) | Fibers containing amine groups that can be cationized. | dyestuffscn.comdyesupplier.comchinainterdyes.com |
Dyeing Efficiency and Substrate Affinity Considerations
Applications of this compound in Paper and Leather Industries
Beyond textiles, this compound finds application in other industrial coloring processes.
Leather Dyeing: It is widely used for coloring leather. worlddyevariety.comhztya.comdyestuffscn.comdyesupplier.comchinainterdyes.com Acid dyes are considered highly suitable for leather because their properties allow for good penetration into the substrate, resulting in consistent coloration. yobaiindustries.in
Paper Dyeing: this compound is also utilized in the paper industry. ontosight.aiontosight.ai It can be applied for the surface shading of paper products, contributing to the final color and appearance. dimacolorgroup.com
Role of this compound in Pigment and Ink Formulations
The coloring properties of this compound extend to its use as a component in formulated products like inks and pigments. ontosight.aiontosight.aijadechem-colours.com It can be incorporated into paint formulations for shading purposes and is also used in the production of inks. dimacolorgroup.comdrivenenterprise.in Its high water solubility is an advantageous property for its use in aqueous ink systems. ontosight.ai
Environmental Fate and Advanced Remediation Strategies for Acid Blue 127
Environmental Distribution and Persistence of Acid Blue 127
This compound, an anionic dye, exhibits environmental behavior largely dictated by its chemical structure and properties. Understanding its distribution and persistence is crucial for assessing its ecological impact and developing effective remediation strategies.
Aquatic Transport and Sediment Partitioning Behavior
Upon release into the environment, this compound is predominantly found in water and potentially in sediment. canada.ca Its high water solubility facilitates its transport within aquatic systems. canada.ca Due to its ionic nature, it can adsorb to particulate matter and undergo surface runoff. canada.ca The partitioning of chemicals between water and sediment is often described by the solid/liquid partition coefficient (Kd), which is influenced by factors like pH, clay content, and organic carbon content in the sediment. skb.com For anionic dyes like this compound, ion-exchange processes can also play a role in their adsorption to sediment and soil. mst.dk The theory of equilibrium partitioning suggests that the toxicity of compounds in sediment is related to their partitioning from sediment organic carbon into porewater, a process influenced by the octanol-water partition coefficient (Kow). mass.gov this compound has a low estimated log Kow value, suggesting a limited tendency to partition into lipids and bioaccumulate. canada.ca
Non-Biodegradability Considerations in Aerobic Environments
Acid dyes, including this compound, are generally designed to be chemically and photolytically stable to be effective as colorants. mst.dkcanada.ca This inherent stability contributes to their persistence in the environment. canada.ca Under aerobic conditions, most dyes are considered to be essentially non-biodegradable, a characteristic confirmed by various screening tests. canada.cacanada.ca The complex aromatic structure of this compound, with few easily degradable functional groups, supports the assumption of its low biodegradability. canada.ca Predictive modeling suggests that this compound is persistent in water, soil, and sediment, with estimated half-lives exceeding regulatory thresholds for persistence. canada.ca Specifically, the half-life in water and soil is predicted to be greater than or equal to 182 days, and in sediment, it is expected to be greater than or equal to 365 days. canada.cacanada.ca
Degradation Methodologies for this compound in Aqueous Systems
The persistence of this compound in aquatic environments necessitates the development of effective removal and degradation technologies. Adsorption has emerged as a widely investigated and effective method for treating dye-contaminated water due to its simplicity, high efficiency, and selectivity. acs.org
Adsorption-Based Removal of this compound
Adsorption processes are a cornerstone of dye removal from aqueous systems, offering a cost-effective and efficient approach. ncsu.edu The effectiveness of adsorption is influenced by various factors, including the properties of the adsorbent, pH of the solution, initial dye concentration, and temperature. researchgate.net
Bio-adsorption utilizes low-cost, readily available biological materials as adsorbents for dye removal. frontiersin.org Agricultural waste products, such as husks, peels, and shells, have garnered significant attention as sustainable alternatives to commercial activated carbon. researchgate.netresearchgate.netnih.gov These materials possess porous structures and various functional groups that can bind dye molecules. researchgate.net For instance, studies have investigated the use of groundnut and hazelnut shells for the adsorption of acid dyes, with hazelnut shells showing higher adsorption capacity than sawdust. Fish scales have also been explored as a bio-sorbent for the removal of anionic acid dyes, including a compound structurally similar to this compound (Acid Yellow 127). researchgate.net The presence of amino groups and chitin (B13524) in biomass like that from Penaeus indicus has been identified as significant for binding acid dyes. frontiersin.org
| Bio-adsorbent Material | Target Dye(s) | Key Findings/Adsorption Capacity |
|---|---|---|
| Hazelnut Shell | Methylene Blue, Acid Blue | Higher adsorption capacity than various wood sawdusts. |
| Fish Scales (Labeo rohita) | Acid Red 1, Acid Blue 45, Acid Yellow 127 | Effective removal of anionic acid dyes, with optimal conditions identified. researchgate.net |
| Penaeus indicus Biomass | Acid Blue 25 | Amino groups and alpha-chitin were key in the binding process. frontiersin.org |
| Watermelon Peels (modified biochar) | Acid Yellow 11 | Adsorption capacity ranged from 76.94 to 462.18 mg/g. frontiersin.org |
| Pea (Pisum sativum) Peels (modified biochar) | Acid Orange 7 | Adsorption capacity significantly enhanced from 78.18 to 523.12 mg/g after modification. frontiersin.org |
Nanomaterials offer a promising frontier for dye removal due to their high surface-area-to-volume ratio and enhanced reactivity. mdpi.comiaamonline.org Various nanomaterials, including nano-metals, metal oxides, and polymer-based nanocomposites, have demonstrated high adsorption capacities for dyes. iaamonline.org
For the removal of acid dyes, amine-functionalized nanoporous silica (B1680970) (SBA-3) has been investigated. The adsorption capacity for dyes including Acid Yellow 127 was found to follow the order: SBA-3/PEHA > SBA-3/APTES > SBA-3/EDA > SBA-3, indicating that surface modification significantly enhances removal efficiency through electrostatic attraction and hydrogen bonding. researchgate.net
Another class of nanomaterials being explored is nano zero-valent iron (nZVI). iaamonline.org When supported on diatomaceous earth (DE), nZVI has shown high efficiency in decolorizing acid blue dyes. For example, nZVI-DE composites achieved up to 98% removal of an acid blue dye, significantly outperforming unsupported nZVI or DE alone. mdpi.com The removal mechanism involves both reduction and adsorption processes. mdpi.com Copper oxide nanoparticles loaded on activated carbon (CuO-NP-AC) have also been successfully used to remove Acid Blue 129, a structurally similar dye, with removal efficiencies reaching around 100% under optimal conditions. nih.gov
| Nanomaterial Adsorbent | Target Dye | Key Findings/Removal Efficiency |
|---|---|---|
| Amine-functionalized SBA-3 | Acid Yellow 127, other acid dyes | Adsorption capacity varied with the functionalizing amine, with PEHA showing the highest. researchgate.net |
| Nano Zero-Valent Iron on Diatomite (nZVI-DE) | Acid Blue dye | Achieved up to 98% decolorization. mdpi.com |
| Copper Oxide Nanoparticles on Activated Carbon (CuO-NP-AC) | Acid Blue 129 | Achieved approximately 100% removal efficiency under optimal conditions. nih.gov |
Adsorption Isotherm and Kinetic Modeling for this compound
The removal of this compound from aqueous solutions through adsorption onto materials like powdered activated carbon (PAC) is a widely studied remediation technique. tandfonline.com To understand and optimize this process, researchers employ isotherm and kinetic models to describe the adsorbent-adsorbate interactions and the rate of adsorption.
Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. For this compound, several models have been used to analyze experimental data. The Langmuir and Freundlich isotherm models are among the most common. tandfonline.com
The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer.
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. tandfonline.comnih.gov
Studies on the adsorption of this compound onto powdered activated carbon have shown that both the Langmuir and Freundlich models can be fitted to the experimental data to characterize the adsorption process. tandfonline.com Similarly, research on other acid dyes, such as Acid Blue 129 and Acid Blue 121, has also found the Langmuir model to provide a good fit, suggesting monolayer coverage of the dye molecules on the adsorbent surface. nih.govdeswater.com
Adsorption Kinetics modeling is crucial for understanding the rate of dye uptake, which in turn governs the residence time required for the adsorption process. The rate of adsorption of this compound has been analyzed using various kinetic models.
Pseudo-first-order model: This model suggests that the rate of adsorption is proportional to the number of available adsorption sites. ijcce.ac.ir
Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govijcce.ac.ir
Intraparticle diffusion model: This model is used to identify the diffusion mechanism and rate-controlling steps. It considers the transport of the adsorbate from the bulk solution to the exterior surface of the adsorbent (film diffusion) and the subsequent diffusion into the pores of the adsorbent (intraparticle diffusion). tandfonline.comscispace.com
In the case of this compound adsorption on powdered activated carbon, time-dependent results were better predicted by a two-resistance diffusion model, which incorporates both film and intraparticle diffusion, rather than a homogeneous surface diffusion model. tandfonline.com The film and intraparticle diffusion coefficients were calculated to be approximately 10⁻⁹ and 10⁻¹⁵ m²/s, respectively, while the surface diffusion coefficient was estimated to be around 10⁻¹³ m²/s using the Vermeulen approximation. tandfonline.com Studies on similar acid dyes have consistently shown that the pseudo-second-order kinetic model provides a better correlation for the experimental data compared to the pseudo-first-order model. nih.govdeswater.comresearchgate.net
Table 1: Adsorption Isotherm and Kinetic Models for Acid Dyes
| Model Type | Model Name | Description | Relevance to Acid Blue Dyes |
|---|---|---|---|
| Isotherm | Langmuir | Assumes monolayer adsorption on a homogeneous surface. nih.gov | Frequently provides a good fit for experimental data of acid dyes, including this compound. tandfonline.comnih.govdeswater.com |
| Isotherm | Freundlich | Describes multilayer adsorption on a heterogeneous surface. nih.gov | Applied to model the adsorption equilibrium of this compound. tandfonline.com |
| Kinetic | Pseudo-First-Order | Adsorption rate is proportional to the number of unoccupied sites. ijcce.ac.ir | Generally shows a poorer fit than the pseudo-second-order model for acid dyes. nih.gov |
| Kinetic | Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption. ijcce.ac.ir | Often provides the best correlation for the adsorption kinetics of acid dyes. nih.govdeswater.comscielo.org.co |
| Kinetic | Intraparticle Diffusion | Differentiates between external mass transfer and internal pore diffusion. tandfonline.com | Used to determine the rate-limiting step in the adsorption of this compound. tandfonline.com |
Oxidative Degradation of this compound
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of complex organic pollutants like this compound. These methods rely on the in-situ generation of powerful oxidizing species, most notably hydroxyl radicals (•OH). nih.govijcce.ac.ir
Photocatalytic Oxidation Mechanisms for this compound
Photocatalytic oxidation is an AOP that utilizes a semiconductor photocatalyst (such as titanium dioxide, TiO₂) and a light source (like UV or visible light) to generate reactive oxygen species (ROS). nih.govmatec-conferences.org The fundamental mechanism for the degradation of acid dyes like this compound involves several key steps:
Excitation of the Photocatalyst: When the semiconductor catalyst is irradiated with light of sufficient energy (equal to or greater than its band gap), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the valence band. acs.org
Generation of Reactive Oxygen Species: The photogenerated holes and electrons react with species adsorbed on the catalyst's surface. The highly oxidative holes can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce hydroxyl radicals (•OH). nih.gov Simultaneously, the electrons in the conduction band react with adsorbed molecular oxygen (O₂) to form superoxide (B77818) radical anions (O₂•⁻). nih.gov
Dye Degradation: The highly reactive hydroxyl radicals are strong, non-selective oxidizing agents. nih.gov They attack the this compound molecules adsorbed on or near the photocatalyst's surface. This attack leads to the breakdown of the complex dye structure, particularly the chromophores responsible for its color. The process results in the formation of smaller, less complex, and often biodegradable intermediates and, ultimately, complete mineralization into carbon dioxide (CO₂), water (H₂O), and inorganic ions. nih.govmatec-conferences.org
The efficiency of this process is influenced by several factors, including the pH of the solution, the dosage of the photocatalyst, and the initial dye concentration. scribd.com For anionic dyes like this compound, a lower pH is often favorable as it leads to a positively charged catalyst surface, which enhances the electrostatic attraction and adsorption of the negatively charged dye molecules, thereby increasing the degradation rate. scribd.com
Ozonation Processes for this compound Discoloration
Ozonation is another powerful AOP used for the treatment of dye-containing wastewater. The process involves the use of ozone (O₃), a strong oxidizing agent, to break down the dye molecules. The discoloration of this compound via ozonation can occur through two primary mechanisms, the prevalence of which is highly dependent on the pH of the solution. icrc.ac.ir
Direct Molecular Ozone Oxidation: At acidic pH levels, ozone primarily reacts directly with the organic molecules. As a selective oxidant, molecular ozone attacks specific functional groups within the dye structure, particularly the double bonds in the chromophoric system. icrc.ac.ir This leads to the cleavage of the chromophore and subsequent discoloration.
Indirect Radical Oxidation: At neutral or alkaline pH, ozone decomposition is accelerated, leading to the formation of highly reactive and non-selective hydroxyl radicals (•OH). mdpi.com These radicals have a higher oxidation potential than molecular ozone and can attack a wider range of organic compounds, leading to more rapid degradation and mineralization of the dye and its intermediates. icrc.ac.ir
The efficiency of ozonation for dye removal is influenced by parameters such as the initial dye concentration, ozone dosage, contact time, and pH. For many dyes, increasing the pH enhances the degradation rate due to the increased production of hydroxyl radicals. ugm.ac.id However, the optimal pH can vary depending on the specific dye's chemical structure. The process effectively reduces color, and studies on various reactive dyes have demonstrated high discoloration efficiencies, often exceeding 90%. ijcce.ac.ir
Bioremediation and Microbial Degradation of this compound
Bioremediation offers an environmentally friendly and cost-effective alternative for treating textile effluents containing dyes like this compound. This approach utilizes the metabolic capabilities of microorganisms to decolorize and degrade the dye molecules. sciepub.comjabonline.in
Bacterial Consortia for this compound Decolorization
While individual microbial strains can degrade dyes, bacterial consortia—mixed communities of different bacterial species—are often more effective and robust for treating real-world wastewater. nih.govfrontiersin.org The synergistic interactions within a consortium allow for a more complete degradation of complex dye molecules. frontiersin.org Different strains may perform different steps in the degradation pathway, with one species breaking down the initial dye molecule and others utilizing the resulting intermediates. frontiersin.org
A bacterial consortium constructed with five different strains was shown to be effective in degrading a diazo dye referred to as "Acid Blue." sciepub.com This consortium achieved 90% degradation of the dye within 22 hours. sciepub.com The use of consortia provides advantages such as increased resilience to variations in wastewater composition and environmental conditions. biotechrep.ir Research on other dye mixtures has shown that consortia can decolorize a wide range of azo dyes that individual species cannot degrade efficiently. nih.gov
Identification of Microorganisms in this compound Biodegradation
The successful application of bioremediation relies on the identification of microorganisms with the specific enzymatic machinery required for dye degradation. nih.gov The primary mechanism for the bacterial breakdown of azo dyes like this compound involves the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases. nih.govresearchgate.net
Several bacterial species have been identified for their ability to decolorize and degrade acid dyes. In a study on the degradation of an "Acid Blue" dye, a consortium was developed consisting of five strains isolated from textile effluent. sciepub.com Using 16S rRNA analysis, these organisms were identified as:
Pseudomonas putida (two strains)
Bacillus subtilis
Pseudomonas aeruginosa (two strains)
Aeromonas spp. sciepub.com
Individually, these strains demonstrated the ability to degrade the dye, but the consortium achieved a faster and more efficient degradation. sciepub.com Pseudomonas and Bacillus species are frequently cited in bioremediation research due to their metabolic versatility and ability to degrade a wide variety of xenobiotic compounds, including numerous azo dyes. sciepub.comnih.gov Subsequent analysis of the degradation process confirmed the complete breakdown of the dye into non-toxic intermediates such as methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid. sciepub.com
Table 2: Microorganisms Identified in the Degradation of Acid Blue Dye
| Microorganism | Phylum | Key Characteristics | Reference |
|---|---|---|---|
| Pseudomonas putida | Proteobacteria | Known for its diverse metabolic capabilities and degradation of xenobiotics. | sciepub.com |
| Bacillus subtilis | Bacillota | A common soil bacterium capable of forming resilient endospores. | sciepub.com |
| Pseudomonas aeruginosa | Proteobacteria | Highly adaptable and known for its ability to degrade a wide variety of organic compounds. | sciepub.com |
| Aeromonas spp. | Proteobacteria | Facultatively anaerobic bacteria found in aquatic environments. | sciepub.com |
Advanced Analytical and Characterization Techniques for Acid Blue 127
Chromatographic Separations and Quantification of Acid Blue 127
Chromatography is a fundamental technique for separating the components of a mixture. For this compound, several chromatographic methods are particularly effective for its isolation and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for this compound
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile compounds like this compound. curtin.edu.au The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. lew.ro
Reversed-phase HPLC (RP-HPLC) is a commonly used mode for analyzing acid dyes. lew.ro In this setup, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). lew.roresearchgate.net The addition of an electrolyte, such as ammonium (B1175870) acetate (B1210297), to the mobile phase can enhance separation and shorten analysis time. lew.ro
For the analysis of a mixture of synthetic food colorants, including a compound similar to this compound (Erythrosine E127), a C18 analytical column was successfully used with a gradient elution of 100 mM ammonium acetate and acetonitrile. lew.roresearchgate.net This method allowed for the separation of nine dyes within eight minutes. lew.ro Another study utilized a C18 column with a mobile phase of 10 mM Na2HPO4 (pH 7) and methanol for the analysis of ten synthetic colors, including Erythrosin B (E127). akjournals.com
Table 1: Exemplary HPLC Conditions for Acid Dye Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 | Agilent Poroshell 120 HPH-C18 |
| Mobile Phase | 100 mM Ammonium Acetate/Acetonitrile (gradient) lew.roresearchgate.net | 10 mM Na2HPO4 (pH 7) / Methanol (gradient) akjournals.com |
| Detection | UV-Vis lew.roresearchgate.net | Diode Array Detection (DAD) akjournals.com |
| Flow Rate | Not specified | 0.50 mL/min akjournals.com |
| Injection Volume | Not specified | 5 µL akjournals.com |
| Analysis Time | 8 minutes lew.ro | 26 minutes akjournals.com |
Thin-Layer Chromatography (TLC) in this compound Analysis
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and identification of compounds. libretexts.org It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a flat carrier, and a mobile phase, a solvent or solvent mixture, that moves up the plate via capillary action. savemyexams.com
For the analysis of acid dyes, silica gel is a commonly used stationary phase. savemyexams.comresearchgate.net The choice of mobile phase is critical for achieving good separation. A study on the separation of acid-base indicator dyes utilized a 6:1 (v/v) mixture of 1-propanol (B7761284) and 28% aqueous ammonia. researchgate.net In another approach, a greener mobile phase consisting of 2% aqueous 1-methyl-imidazolium chloride was used with a polyaniline-modified silica gel stationary phase for separating organic dyes. researchgate.net
The separated components are visualized as spots, and their retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification. libretexts.org For colored compounds like this compound, the spots are directly visible. savemyexams.com
Capillary Electrophoresis (CE) for this compound Detection
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. thermofisher.com This method is particularly well-suited for the analysis of charged molecules like acid dyes. mdpi.comnih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. researchgate.net
In the analysis of acid dyes, CE has demonstrated excellent separation capabilities. nih.govkennesaw.edu A typical CE system for acid dye analysis might use a buffer at a basic pH to ensure the dyes are negatively charged. For instance, a potassium dihydrogen phosphate (B84403) buffer at pH 9 has been used for separating acid dyes. kennesaw.edu Another study employed an electrolyte solution of 15 mM ammonium acetate in a 40:60 (v/v) mixture of acetonitrile and water at pH 9.3 for the analysis of acid dye extracts from nylon fibers. nih.gov Detection is often performed using UV-Visible spectrophotometry. kennesaw.edu
Table 2: Representative CE Conditions for Acid Dye Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Electrolyte/Buffer | 15 mM ammonium acetate in acetonitrile/water (40:60, v/v), pH 9.3 nih.gov | 20 mM boric acid, pH 10, with 1 mM tetraethylammonium (B1195904) researchgate.net |
| Capillary | Bare fused silica postnova.com | Not specified |
| Applied Voltage | Not specified | 20 kV researchgate.net |
| Detection | Diode Array nih.gov | Absorption at 500 nm researchgate.net |
| Sample Matrix | Dye extracts from nylon fibers nih.gov | Dye compounds researchgate.net |
Spectroscopic Identification and Characterization of this compound
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds by studying the interaction of electromagnetic radiation with the substance.
UV-Visible Spectrophotometry for this compound
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound. rroij.comelectrochemsci.org It measures the absorption of ultraviolet and visible light by a substance. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. lsu.edu
This compound, being a blue dye, absorbs light in the orange-red region of the visible spectrum, with its complementary color, blue, being transmitted. msu.edu The wavelength of maximum absorbance (λmax) is a characteristic property of a compound. While specific λmax values for this compound are found in various sources, a related compound, Acid Blue 120, exhibits a λmax in the range of 580–600 nm in an aqueous solution. Another source indicates that the analysis of wastewater containing this compound was monitored at wavelengths of 253 and 590 nm. p2infohouse.org The UV-Vis spectrum provides a fingerprint that can be used for identification and quantification.
Raman Spectroscopy Applications in this compound Studies
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure, phase, and polymorphism of a material. mdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. wvu.edu When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. wvu.edu
The application of Raman spectroscopy to the study of acid dyes has proven valuable for their identification. rsc.org A study involving a spectral library of seventy-five acid dyes, including this compound, demonstrated the potential of normal Raman spectroscopy for differentiation. wvu.edu However, fluorescence can sometimes interfere with the Raman signal. wvu.edu In such cases, Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the Raman signal and quench fluorescence. wvu.edu Research has also explored the use of integrating-cavity-enhanced Raman spectroscopy to identify minor dye components on fibers, with studies showing interactions between acid dyes and nylon. ojp.gov
Mass Spectrometry (MS) for this compound Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of dyes like this compound. Due to the dye's polar and non-volatile nature, soft ionization techniques, particularly Electrospray Ionization (ESI), are most suitable. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through controlled fragmentation of the molecule.
For anionic dyes such as this compound, which contains two sulfonic acid groups, analysis is typically performed in the negative-ion ESI mode. semanticscholar.org This technique readily generates deprotonated molecules, which can be crucial for determining the molecular weight. mdpi.com The molecular formula for this compound is C₄₃H₃₀N₄Na₂O₁₀S₂ with a molecular weight of 872.83 g/mol . worlddyevariety.com In negative-ion ESI, the primary ion observed would be the doubly deprotonated molecule [M-2H]²⁻ or sodiated adducts.
Collision-activated dissociation (CAD) of the precursor ion in an MS/MS experiment induces fragmentation, offering insights into the compound's structure. Studies on structurally similar sulfonated anthraquinone (B42736) dyes, such as Acid Blue 25 and Acid Blue 129, reveal characteristic fragmentation patterns. semanticscholar.org A dominant fragmentation pathway for these dyes is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass loss of 64 amu. semanticscholar.orgmdpi.com This loss is indicative of a rearrangement of the sulfonate group (–SO₃H) and is a key identifier for this class of dyes. semanticscholar.org Other minor fragmentation pathways may include cleavages at the amine linkages. semanticscholar.org
A high-resolution mass spectrometer, like a Quadrupole Time-of-Flight (QTOF) instrument, allows for exact mass measurements of both precursor and fragment ions, enabling the confident confirmation of their elemental compositions. mdpi.com The general lack of fragment ions in first-order mass spectra makes the use of MS/MS or multi-stage tandem mass spectrometry (MSⁿ) essential for detailed structural analysis. semanticscholar.org
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound This table outlines the expected fragmentation pattern for this compound based on the analysis of similar sulfonated anthraquinone dyes.
| Precursor Ion (m/z) | Formula (Ion) | Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss (amu) |
| [M-2H]²⁻ | [C₄₃H₂₈N₄O₁₀S₂]²⁻ | Loss of SO₂ | [C₄₃H₂₈N₄O₈S]²⁻ | 64 |
| [M-2H]²⁻ | [C₄₃H₂₈N₄O₁₀S₂]²⁻ | Loss of 2xSO₂ | [C₄₃H₂₈N₄O₆]²⁻ | 128 |
| [M-H]⁻ | [C₄₃H₂₉N₄NaO₁₀S₂]⁻ | Loss of SO₂ | [C₄₃H₂₉N₄NaO₈S]⁻ | 64 |
Note: The exact m/z values would depend on the specific adducts and charge state formed during ionization. The table presents a simplified model.
Sample Preparation Methodologies for this compound Analysis
Effective sample preparation is critical for the accurate and sensitive analysis of this compound, as it serves to isolate the analyte from complex matrices, concentrate it, and remove interfering substances. The choice of method depends heavily on the sample matrix, such as wastewater, textile extracts, or food products.
Solid-Phase Extraction (SPE) is a widely used and versatile technique for aqueous samples like industrial effluent. lcms.cz The process involves several key stages: conditioning the sorbent, passing the sample through the cartridge, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent. lcms.cz For anionic compounds like this compound, the sample pH is often adjusted to an acidic value (e.g., pH 2-3) to ensure the analyte is in a neutral or protonated state, thereby increasing its affinity for the sorbent. lcms.czfrontiersin.org Hydrophilic-Lipophilic Balance (HLB) cartridges are commonly employed due to their effectiveness in retaining a broad range of compounds. lcms.czfrontiersin.org
Solvent Extraction is another common method, particularly for solid samples like textiles. A typical procedure involves extracting the dye from the material using an organic solvent, such as methanol, often with additives like triethylamine (B128534) to improve solubility. shimadzu.com The process can be enhanced by sonication and heating, followed by centrifugation to remove solid debris, evaporation of the solvent, and reconstitution of the residue in a solvent compatible with the analytical instrument. shimadzu.com
Biosorption represents a more novel approach for removing dyes from wastewater. Materials such as fish scales have been investigated as low-cost biosorbents for anionic dyes. mdpi.comresearchgate.net This process relies on the affinity of the dye molecules for the functional groups present in the biosorbent material. Key parameters that require optimization include the initial dye concentration, adsorbent dosage, particle size, contact time, and pH. mdpi.com While primarily a removal technique, it can be adapted for analytical purposes by subsequently extracting the adsorbed dye from the sorbent material.
Table 2: Summary of Sample Preparation Methods for this compound and Similar Dyes This table provides an overview of different sample preparation techniques and their typical parameters as reported in the literature for dye analysis.
| Method | Matrix | Key Steps & Parameters | Purpose | Reference(s) |
| Solid-Phase Extraction (SPE) | Wastewater, Surface Water | Sorbent: Oasis HLB. Sample pH: Adjusted to ~2.5. Conditioning: Methanol, then water. Elution: Methanol/acetone mixture. | Concentration & Clean-up | lcms.czfrontiersin.org |
| Solvent Extraction | Textiles | Solvent: Methanol with 0.25% triethylamine. Process: Sonication at 60°C for 1 hour. Post-extraction: Evaporation and reconstitution. | Isolation from Solid Matrix | shimadzu.com |
| Solvent Extraction | Food/Drink | Solvent: Dimethyl sulfoxide (B87167) (DMSO) and diluent. Process: Sonication followed by centrifugation (8,000 rpm, 10 min). | Isolation from Complex Matrix | akjournals.com |
| Biosorption | Wastewater | Adsorbent: Fish Scales. Parameters: Optimized pH, contact time (e.g., >1 hour), adsorbent dose. | Removal & Potential Pre-concentration | mdpi.comresearchgate.net |
Theoretical and Computational Chemistry Approaches for Acid Blue 127
Molecular Modeling of Acid Blue 127 Interactions with Substrates
Molecular modeling serves as a powerful tool to investigate the interactions between this compound and various substrates at an atomic level. These computational methods provide insights into the binding mechanisms, preferred interaction sites, and the conformational changes that occur upon binding. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to elucidate these complex interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor or substrate. It helps in identifying the binding pocket and the key amino acid residues or functional groups on the substrate that are crucial for the interaction. For instance, studies on the interaction of dyes with enzymes like azoreductases have used molecular docking to predict binding affinities and catalytic sites. researchgate.net The binding affinity is often expressed as a docking score, with more negative values indicating a stronger interaction.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and a substrate over time. These simulations can reveal the stability of the dye-substrate complex and the flexibility of both the dye and the substrate. mdpi.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from MD trajectories to assess the stability and flexibility of the system. mdpi.com For example, MD simulations have been used to study the conformational changes in transporters upon ligand binding and to understand the dynamic role of specific residues in inhibitor binding. mdpi.com
Key Interaction Types: The interactions between this compound and substrates are governed by a combination of forces:
Electrostatic Interactions: These occur between the charged groups on the dye and the substrate. This compound, being an anionic dye, will favorably interact with positively charged sites on a substrate.
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on both the dye and the substrate facilitates the formation of hydrogen bonds, which are critical for stabilizing the complex.
Hydrophobic Interactions: The nonpolar regions of the this compound molecule can interact with hydrophobic pockets on the substrate, driven by the hydrophobic effect. nih.gov
π-π Stacking and π-Cation Interactions: The aromatic rings in the structure of this compound can participate in π-π stacking with aromatic residues on a substrate or π-cation interactions with positively charged groups. nih.gov
Table 1: Key Residues and Interactions in Dye-Substrate Binding (Illustrative)
| Interaction Type | Potential Interacting Residues/Groups on Substrate | Role in Binding |
| Electrostatic | Arginine, Lysine, Histidine | Charge-charge attraction |
| Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Stabilization of complex |
| Hydrophobic | Alanine, Valine, Leucine, Isoleucine, Phenylalanine | Sequestration from aqueous environment |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Stacking of aromatic rings |
This table is illustrative and the specific interacting residues will depend on the particular substrate being modeled.
Quantum Chemical Calculations for this compound Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of this compound. mdpi.comacs.org These methods provide a detailed picture of the electron distribution, molecular orbitals, and other electronic parameters that govern the dye's reactivity and spectral properties.
Key Parameters Calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. acs.org
Electron Density and Electrostatic Potential (ESP): The electron density distribution reveals the electron-rich and electron-poor regions of the molecule. The ESP map visually represents the electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. mongoliajol.info
Excitation Energies and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound, providing insights into its color and the nature of its electronic transitions. researchgate.net
Table 2: Representative Quantum Chemical Parameters for a Dye Molecule (Illustrative)
| Parameter | Description | Typical Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to ionization potential and electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility |
| Global Hardness | Resistance to change in electron distribution | A larger value indicates higher stability |
| Electrophilicity Index | Measure of the ability to accept electrons | Indicates susceptibility to nucleophilic attack |
The values in this table are for illustrative purposes and would need to be calculated specifically for this compound.
Simulation of this compound Environmental Transport and Fate
Computational models are employed to simulate the transport and fate of this compound in various environmental compartments such as soil, water, and air. These models integrate the physicochemical properties of the dye with environmental parameters to predict its distribution, persistence, and potential for long-range transport.
Modeling Approaches:
Advection-Dispersion Models: These models are commonly used to simulate the movement of solutes in groundwater and surface water. They account for transport due to the bulk flow of water (advection) and spreading due to variations in flow velocity (dispersion). copernicus.org
Partitioning Models: These models, often based on fugacity or partition coefficients (e.g., octanol-water partition coefficient, Kow), predict how this compound will distribute between different environmental phases like water, sediment, and biota. au.dk
Multi-Compartment Models: These models divide the environment into interconnected compartments (e.g., air, water, soil) and simulate the transfer of the chemical between them. au.dk The Danish Eulerian Hemispheric Model (DEHM) is an example of a model used to simulate long-range atmospheric transport. au.dk
Key Processes Modeled:
Adsorption/Desorption: The binding of this compound to soil particles and sediments is a key process affecting its mobility. Isotherm models like Langmuir and Freundlich are often incorporated into transport simulations.
Biodegradation: The rate of microbial degradation of the dye can be included as a decay term in the transport equations.
Photodegradation: The breakdown of the dye by sunlight, particularly in surface waters, is another important fate process.
Volatilization: The transfer of the dye from water to the atmosphere, governed by its vapor pressure and Henry's Law constant, can be modeled.
Table 3: Input Parameters for Environmental Fate and Transport Models (Illustrative)
| Parameter | Description | Importance |
| Water Solubility | Maximum amount that can dissolve in water | Affects concentration in aquatic systems |
| Vapor Pressure | Tendency of a substance to evaporate | Influences atmospheric transport |
| Octanol-Water Partition Coefficient (Kow) | Ratio of concentration in octanol (B41247) vs. water | Indicates potential for bioaccumulation |
| Soil-Water Partition Coefficient (Koc) | Tendency to adsorb to organic carbon in soil | Affects mobility in soil and groundwater |
| Biodegradation Rate Constant | Rate of microbial breakdown | Determines persistence in the environment |
| Photodegradation Rate Constant | Rate of breakdown by light | Important for fate in surface waters |
These parameters are crucial for accurate simulation of the environmental behavior of this compound.
Kinetic and Thermodynamic Modeling of this compound Degradation Processes
Kinetic and thermodynamic modeling provides a quantitative understanding of the rates and feasibility of this compound degradation processes, such as adsorption and chemical oxidation.
Kinetic Modeling: This involves fitting experimental degradation data to various kinetic models to determine the reaction order and rate constants.
Pseudo-First-Order Model: This model assumes that the rate of reaction is proportional to the concentration of one reactant. nih.govajol.info
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is a bimolecular interaction, often chemisorption. nih.govresearchgate.netmazums.ac.ir This model is frequently found to be a good fit for the adsorption of dyes onto various materials. nih.govresearchgate.netmazums.ac.ir
Intra-particle Diffusion Model: This model is used to assess whether the diffusion of the dye within the pores of an adsorbent is the rate-limiting step. nih.gov
Thermodynamic Modeling: Thermodynamic parameters are calculated to determine the spontaneity and nature of the degradation or adsorption process.
Gibbs Free Energy Change (ΔG°): A negative value of ΔG° indicates that the process is spontaneous. researchgate.netmazums.ac.irmdpi.com
Enthalpy Change (ΔH°): A positive ΔH° indicates an endothermic process (favored by higher temperatures), while a negative value indicates an exothermic process (favored by lower temperatures). researchgate.netmazums.ac.irmdpi.com
Entropy Change (ΔS°): A positive ΔS° indicates an increase in randomness at the solid-liquid interface during the process. researchgate.netmazums.ac.irmdpi.com
These parameters are typically determined by conducting experiments at different temperatures and analyzing the data using the van't Hoff equation.
Table 4: Kinetic and Thermodynamic Parameters for Dye Degradation (Illustrative Example)
| Parameter | Model/Equation | Significance |
| k1 (min⁻¹) | Pseudo-First-Order | Rate constant for pseudo-first-order kinetics |
| k2 (g mg⁻¹ min⁻¹) | Pseudo-Second-Order | Rate constant for pseudo-second-order kinetics |
| qe (mg/g) | Adsorption Capacity | Maximum amount of dye adsorbed per unit mass of adsorbent |
| ΔG° (kJ/mol) | Gibbs Free Energy | Spontaneity of the process |
| ΔH° (kJ/mol) | Enthalpy Change | Heat of adsorption (endothermic/exothermic) |
| ΔS° (J/mol·K) | Entropy Change | Change in randomness at the interface |
The values and best-fit models for this compound would depend on the specific degradation process and conditions.
Future Research Directions and Emerging Perspectives on Acid Blue 127
Development of Novel Synthesis Routes for Acid Blue 127 Variants
While specific research into novel synthesis routes for this compound is not extensively published, future advancements will likely mirror innovations in the broader field of dye chemistry. The goal is to create variants with improved properties, such as higher fixation rates on substrates, enhanced biodegradability, or reduced toxicity, while moving away from harsh traditional synthesis methods.
Future research could explore:
Greener Chemistry Principles: The development of synthesis pathways that utilize less hazardous solvents, reduce waste generation, and employ catalysts to improve reaction efficiency. This includes exploring enzymatic catalysis or biocatalysis, which can offer high specificity and operate under mild conditions, minimizing energy consumption and by-product formation.
Palladium-Catalyzed Reactions: Advanced organometallic chemistry, such as palladium-catalyzed carbonylation and amination reactions, offers precise control over molecular architecture. nih.gov These methods could be adapted to construct the core structure of this compound or its derivatives with high yields and selectivity, potentially shortening the synthesis process and avoiding harsh conditions like the use of oleum (B3057394) or strong acids. nih.gov
Structural Modification for Functionality: Research efforts may focus on introducing specific functional groups to the this compound molecule. For instance, incorporating reactive groups could enhance its covalent bonding to fabrics, increasing wash fastness and reducing dye loss to wastewater. researchgate.netmdpi.com Conversely, designing molecules with built-in triggers for degradation, such as light-sensitive or biochemically labile bonds, could facilitate easier removal from effluents.
Flow Chemistry: The transition from batch processing to continuous flow synthesis presents an opportunity for safer, more consistent, and scalable production of dye variants. acs.org Flow reactors provide superior control over reaction parameters like temperature and mixing, which can lead to higher purity products and reduced risk of runaway reactions. acs.org
Innovations in Environmental Remediation Technologies for this compound
Given that this compound is considered persistent and not readily biodegradable, significant research is being directed toward innovative technologies for its removal from wastewater. canada.ca These methods aim for complete mineralization of the dye into harmless substances like water and carbon dioxide.
Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading complex organic molecules. ijcce.ac.irrta.lv These processes generate highly reactive hydroxyl radicals (•OH) that can break down the chromophoric structure of the dye. ijcce.ac.irmdpi.com
Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to generate hydroxyl radicals and have shown high efficiency in degrading various synthetic dyes. mdpi.com The photo-Fenton process, which incorporates UV light, can further enhance degradation rates. mdpi.com
Electrochemical Advanced Oxidation: This technique uses an electric current to generate oxidants from supporting electrolytes (like NaCl) or directly at the electrode surface, achieving rapid and almost complete color removal for dyes like Acid Blue 40. researchgate.net It is noted for its environmental compatibility and safety under mild operating conditions. researchgate.net
Photocatalysis: This involves using a semiconductor catalyst, most commonly titanium dioxide (TiO₂) or zinc oxide (ZnO), which, when irradiated with UV or visible light, generates reactive oxygen species. researchgate.netijert.org Studies on dyes similar to this compound have demonstrated high degradation efficiency. For example, the UV/ZnO/H₂O₂ system achieved 72% degradation for Acid Red 127. researchgate.netresearchgate.net
Nanomaterials in Remediation: Nanotechnology offers novel materials with high surface areas and enhanced reactivity for dye removal. iaamonline.orgtandfonline.com
Nanosized Metal Oxides: Nanoparticles of copper oxide (CuO) and neodymium oxide (Nd₂O₃) have been used as effective adsorbents for acid dyes, with studies on Acid Blue 129 and Acid Blue 92 showing removal efficiencies of up to 100% and 90.7%, respectively. nih.govmdpi.com
Nanocomposites: Combining nanomaterials with other substances, such as activated carbon, can create synergistic effects. For instance, CuO-nanoparticle-loaded activated carbon has been developed as a highly efficient adsorbent for Acid Blue 129. nih.gov
Green Remediation and Biosorption: There is a growing interest in using natural and biological materials for dye remediation due to their low cost and biodegradability. ijplantenviro.commdpi.com
Biosorbents: Waste materials from industries, such as fish scales, have been investigated as promising bio-sorbents for acid dyes. Studies have shown that fish scales can effectively remove Acid Yellow 127 from wastewater with a removal percentage of 93%. mdpi.com
Green Synthesized Nanoparticles: Using plant extracts or microbes to synthesize nanoparticles is an emerging eco-friendly approach. ijplantenviro.com These "green" nanoparticles have shown excellent photocatalytic activity against various dyes. ijplantenviro.com
| Technology | Target Dye | Catalyst/Adsorbent | Efficiency | Reference |
|---|---|---|---|---|
| Electrochemical AOP | Acid Blue 40 | DSA electrodes | 96.96% color removal in 10 min | researchgate.net |
| Photocatalysis (UV-ZnO-H₂O₂) | Acid Red 127 (E127) | ZnO | 72% degradation in 60 min | researchgate.netresearchgate.net |
| Adsorption | Acid Blue 129 | CuO-NP-AC | ~100% removal | nih.gov |
| Adsorption | Acid Blue 92 | Nd₂O₃ nanoparticles | 90.7% removal | mdpi.com |
| Biosorption | Acid Yellow 127 | Fish Scales | 93% removal | mdpi.com |
| Photocatalysis | Acid Blue 25 | N-TiO₂ | ~100% decolorization in 1 hr | science.gov |
Advancements in In-Situ Monitoring and Real-Time Analysis of this compound
To ensure effective treatment of wastewater and compliance with environmental regulations, there is a critical need for technologies that can monitor this compound concentrations in real-time and directly within industrial effluent streams (in-situ).
Electrochemical Sensors: These devices offer a promising avenue for rapid, sensitive, and low-cost detection of organic dyes. mdpi.com Research has focused on modifying electrodes with nanomaterials like carbon nanotubes, graphene, or metal oxides to enhance sensitivity and selectivity. acs.org For example, an electrochemical sensor using Fe₂O₃ nanoparticles and multi-walled carbon nanotubes was developed for the simultaneous detection of Orange G and Orange II with low detection limits. mdpi.com Such platforms could be adapted for this compound.
Biosensors: Biosensors utilize a biological recognition element (like an enzyme or antibody) combined with a transducer to provide highly specific detection. researchgate.net While specific biosensors for this compound are not yet reported, the technology is advancing rapidly. Electrochemical biosensors have been developed for a wide range of organic pollutants, demonstrating high sensitivity and the ability to be reused multiple times. researchgate.netacs.org Aptamer-based sensors, which use short, single-stranded DNA or RNA sequences that bind to specific targets, are particularly promising for real-time monitoring of various molecules in complex liquids. nih.gov
Optical and Spectroscopic Methods: In-situ monitoring can be achieved using optical probes. For instance, UV-visible spectroscopy combined with fiber optics can provide continuous, real-time data on dye concentration during degradation processes. rsc.org This allows for immediate feedback and control of the remediation system. rsc.org Ion-selective electrodes (ISEs) are another cost-effective tool for the real-time monitoring of various parameters in water, and with further development, could be tailored for complex organic ions like dye molecules. rsc.org
| Sensor Type | Sensing Principle | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Electrochemical Sensor | Measures current change from redox reactions of the analyte. | High sensitivity, low cost, potential for miniaturization. | Real-time quantification in industrial wastewater. | mdpi.comacs.org |
| Biosensor (Enzyme/Aptamer) | Specific binding of a biological element to the target molecule. | High selectivity, potential for detecting very low concentrations. | Monitoring trace amounts in environmental samples or process water. | researchgate.netnih.gov |
| Molecularly Imprinted Polymer (MIP) Sensor | Uses synthetic polymers with cavities tailored to the target molecule. | High stability, reusability, and selectivity. | Robust, selective monitoring in complex industrial effluents. | rsc.org |
| Optical (UV-Vis) Probe | Measures absorbance of light by the dye molecule. | Continuous, non-invasive, real-time process monitoring. | Tracking degradation efficiency during remediation. | rsc.org |
Interdisciplinary Approaches to this compound Research Challenges
Solving the complex challenges associated with this compound requires collaboration across multiple scientific and engineering disciplines. Future breakthroughs will likely emerge from the intersection of chemistry, materials science, environmental engineering, computational science, and biotechnology.
Computational Modeling and Experimental Synergy: The use of computational tools, such as Density Functional Theory (DFT) and kinetic modeling, can accelerate research by predicting the properties of new dye variants or the effectiveness of a remediation process before extensive lab work is undertaken. researchgate.net This approach allows for the rational design of novel catalysts or adsorbents and helps in understanding the complex mechanisms of dye degradation at a molecular level. researchgate.netbibliotekanauki.pl
Materials Science and Environmental Engineering: The development of innovative remediation technologies is a prime example of interdisciplinary success. Materials scientists design and synthesize novel nanomaterials and composites, while environmental engineers test and optimize their application in practical, scalable water treatment systems like packed bed reactors or membrane filtration units. bibliotekanauki.plmdpi.com
Biotechnology and Chemical Engineering: Integrating biological systems with chemical processes offers green and sustainable solutions. For example, developing bioreactors that use specialized microorganisms or enzymes for dye degradation combines principles of microbiology and biochemical engineering. researchgate.net Similarly, the creation of biosensors for monitoring requires expertise in both molecular biology for developing the recognition element and electrochemistry for designing the transducer. nih.gov
Data Science and Process Control: The implementation of real-time monitoring systems generates large datasets. Interdisciplinary efforts involving data scientists and chemical engineers can leverage machine learning and artificial intelligence to analyze this data, predict process outcomes, and develop automated, closed-loop control systems for both dye synthesis and wastewater treatment. researchgate.netresearchgate.net This can lead to optimized efficiency, reduced chemical usage, and lower operational costs. mdpi.com
Q & A
Q. How should researchers ethically address data gaps in this compound’s environmental risk assessments?
- Methodological Answer : Transparent reporting of data limitations (e.g., extrapolation from surrogate compounds) and adherence to the precautionary principle in risk characterization are mandatory. Peer-reviewed literature and regulatory guidelines (e.g., REACH, ECHA) must guide weight-of-evidence approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
